molecular formula C6H5BrN2O3 B124484 5-Bromo-3-methoxy-2-nitropyridine CAS No. 152684-26-9

5-Bromo-3-methoxy-2-nitropyridine

Cat. No.: B124484
CAS No.: 152684-26-9
M. Wt: 233.02 g/mol
InChI Key: OLWFTDPHNVYMMN-UHFFFAOYSA-N
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Description

5-Bromo-3-methoxy-2-nitropyridine is an organic compound with the molecular formula C6H5BrN2O3 It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-methoxy-2-nitropyridine can be achieved through several methods. One common route involves the bromination of 3-methoxy-2-nitropyridine. This process typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the desired position on the pyridine ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions. These reactions are carried out in reactors with precise temperature and pressure control to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-methoxy-2-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Products depend on the nucleophile used, such as 5-methoxy-3-methoxy-2-nitropyridine.

    Reduction: 5-Bromo-3-methoxy-2-aminopyridine.

    Oxidation: 5-Bromo-3-hydroxy-2-nitropyridine.

Scientific Research Applications

Pharmaceutical Development

5-Bromo-3-methoxy-2-nitropyridine is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown promise in developing anti-cancer agents and antibiotics.

ApplicationDescription
Anti-cancer AgentsUsed in synthesizing compounds that inhibit tumor growth.
AntibioticsServes as a precursor for developing new antibiotic agents.

Agricultural Chemicals

This compound plays a role in formulating agrochemicals, enhancing the effectiveness of pesticides and herbicides. Its application in agriculture aims to improve crop yields and pest control.

ApplicationDescription
PesticidesIncreases efficacy against specific pests, contributing to sustainable agriculture.
HerbicidesEnhances weed control mechanisms, improving crop productivity.

Material Science

In material science, this compound is incorporated into materials for electronic applications, including organic semiconductors.

ApplicationDescription
Organic SemiconductorsUtilized in developing materials with unique electronic properties for electronics.
Functional MaterialsContributes to creating polymers and coatings with enhanced durability.

Biochemical Studies

The compound is valuable in biochemical research, particularly in studying enzyme interactions and cellular mechanisms.

ApplicationDescription
Enzyme InteractionsUseful for examining how enzymes interact with substrates and inhibitors.
Cell Proliferation StudiesInvestigated for its ability to inhibit cell proliferation and migration through pathways like PI3K inhibition.

Case Studies

  • Pharmaceutical Synthesis : A study indicated that derivatives of this compound showed significant activity against specific cancer cell lines, suggesting its potential as a lead compound for drug development.
  • Agricultural Efficacy : Research demonstrated that formulations containing this compound enhanced the effectiveness of existing herbicides by increasing their absorption rates in plant tissues.
  • Material Science Innovations : Investigations into organic semiconductors revealed that incorporating this compound improved charge mobility, leading to better performance in electronic devices.

Comparison with Similar Compounds

  • 5-Bromo-2-methoxy-3-nitropyridine
  • 5-Bromo-2-hydroxy-3-nitropyridine
  • 2-Bromo-5-nitropyridine

Uniqueness: 5-Bromo-3-methoxy-2-nitropyridine is unique due to the specific positioning of the bromine, methoxy, and nitro groups on the pyridine ring. This unique arrangement imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Biological Activity

5-Bromo-3-methoxy-2-nitropyridine is a chemical compound with significant biological activity, particularly as an inhibitor of phosphoinositide 3-kinase (PI3K). This compound has garnered attention in pharmacological research due to its potential applications in cancer treatment and other therapeutic areas. This article explores the biological activity, mechanisms of action, and relevant case studies associated with this compound.

  • Chemical Formula : C_6H_5BrN_2O_3
  • Molecular Weight : 219.02 g/mol
  • Density : 1.7 ± 0.1 g/cm³
  • Boiling Point : 282.0 ± 35.0 °C at 760 mmHg

This compound primarily acts as a potent inhibitor of PI3K, a crucial enzyme involved in various cellular processes such as growth, proliferation, and survival.

Target Pathway

  • PI3K/AKT/mTOR Pathway : By inhibiting PI3K, this compound disrupts the signaling pathway that regulates cell cycle progression and survival, leading to reduced tumor growth and proliferation.

In Vitro Studies

In laboratory settings, this compound has demonstrated:

  • Tumor Growth Inhibition : The compound significantly inhibits the growth of various cancer cell lines by interfering with the PI3K pathway.
  • Cellular Effects : It leads to decreased production of phosphatidylinositol phosphate (PIP), which is essential for cell signaling and metabolism.

Toxicological Studies

Despite its therapeutic potential, the compound exhibits toxicity under certain conditions:

  • A case study reported a patient who experienced severe symptoms such as methemoglobinemia and acute renal failure after exposure to a related compound, highlighting potential risks associated with nitropyridine derivatives .

Case Studies

  • Methemoglobinemia Incident : A documented case involved a worker exposed to 5-bromo-2-nitropyridine (a structural analog) resulting in dizziness, cyanosis, and delayed encephalopathy. The patient required extensive medical intervention but showed improvement over time .
  • Cancer Research Applications : Various studies have utilized this compound in preclinical trials to assess its efficacy against tumor growth in xenograft models, showing promising results in reducing tumor size compared to control groups.

Comparative Analysis with Similar Compounds

Compound NameActivity LevelNotes
5-Bromo-2-methoxy-3-nitropyridineModerateSimilar mechanism but different efficacy.
5-Bromo-2-hydroxy-3-nitropyridineLowLess potent than its methoxy counterpart.
2-Bromo-5-nitropyridineVariableEfficacy varies significantly; structure-dependent.

Properties

IUPAC Name

5-bromo-3-methoxy-2-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O3/c1-12-5-2-4(7)3-8-6(5)9(10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLWFTDPHNVYMMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355858
Record name 5-bromo-3-methoxy-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152684-26-9
Record name 5-Bromo-3-methoxy-2-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152684-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-bromo-3-methoxy-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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